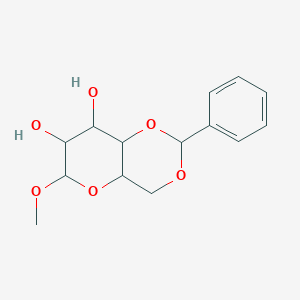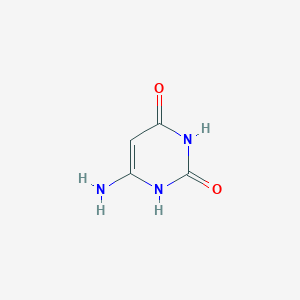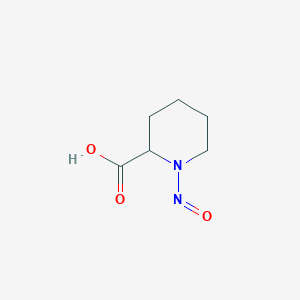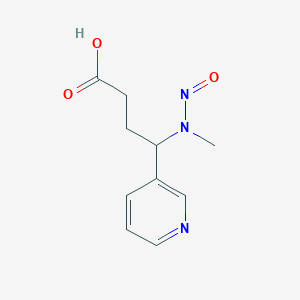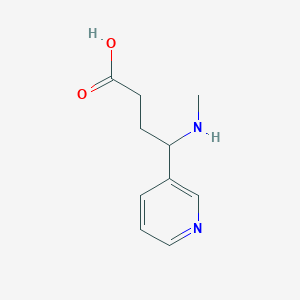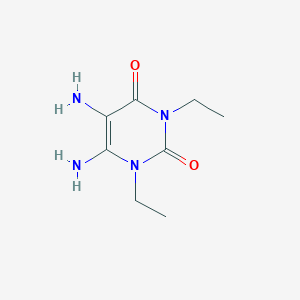
1,3-Diethyl-5,6-diaminouracil
概要
説明
1,3-Diethyl-5,6-diaminouracil is a compound useful in organic synthesis . It is a yellow solid .
Molecular Structure Analysis
The molecular formula of 1,3-Diethyl-5,6-diaminouracil is C8H14N4O2 . Its molecular weight is 198.22 . More detailed structural analysis is not available in the search results.Chemical Reactions Analysis
1,3-Dimethyl-5,6-diaminouracil has been used in the synthesis of 8-substituted xanthines and substituted pyrimidopteridine-2,4,6,8-tetraones . Other chemical reactions involving 1,3-Diethyl-5,6-diaminouracil are not available in the search results.Physical And Chemical Properties Analysis
1,3-Diethyl-5,6-diaminouracil has a melting point of 88-98°C and a predicted boiling point of 278.3°C . Its predicted density is 1.23g/cm3 . It is a yellow solid .科学的研究の応用
Synthesis of 8-Substituted Xanthines
The compound is used in the synthesis of 8-substituted xanthines . This process involves a simple and efficient one-step synthesis of 8-substituted xanthines via reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems . The obtained heterocycles are privileged biologically relevant scaffolds .
Synthesis of Substituted Pyrimidopteridine-2,4,6,8-tetraones
1,3-Diethyl-5,6-diaminouracil is also used in the synthesis of substituted pyrimidopteridine-2,4,6,8-tetraones . This is achieved through a reaction with activated double bond systems, assisted by controlled microwave irradiation .
Production of Biologically Active Molecules
The compound is a reactant involved in the synthesis of biologically active molecules . These include 1H-Imidazol-1-yl substituted 8-phenylxanthines for use as adenosine receptor ligands, pyrimidinyl purinediones via cyclocondensation, and theophylline derivatives as adenosine receptor antagonists .
Synthesis of Pteridine Analogs
1,3-Diethyl-5,6-diaminouracil is used in the synthesis of pteridine analogs . These analogs are used as monoamine oxidase B and nitric oxide synthase inhibitors .
Production of 7,9-Dimethyl-2,4-diaryl-1-,7,9-triazaspiro [4,5] Decene-1-6,8,10-triols
The reaction of 1,3-dimethyl-5-6-diaminouracils with chalcones produces 7,9-dimethyl-2,4-diaryl-1-,7,9-triazaspiro [4,5] decene-1-6,8,10-triols .
Transformation to Pyrimido [4,5-d]oxazoles
These spiro-compounds can be transformed into pyrimido [4,5-d]oxazoles .
作用機序
Target of Action
1,3-Diethyl-5,6-diaminouracil, also known as 5,6-Diamino-1,3-diethyluracil, is a complex organic compound It’s structurally related to 5,6-diamino-1,3-dimethyluracil, which is involved in the synthesis of biologically active molecules including 1h-imidazol-1-yl substituted 8-phenylxanthines for use as adenosine receptor ligands .
Mode of Action
Its structural analog, 5,6-diamino-1,3-dimethyluracil, is known to interact with adenosine receptors . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand.
Biochemical Pathways
It’s structurally related to 5,6-diamino-1,3-dimethyluracil, which is involved in the synthesis of biologically active molecules . These molecules are known to interact with adenosine receptors, which play a crucial role in biochemical processes like inflammation, neurotransmission, and vasodilation.
Result of Action
Its structural analog, 5,6-diamino-1,3-dimethyluracil, is known to interact with adenosine receptors . This interaction can influence various physiological processes, including inflammation, neurotransmission, and vasodilation.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5,6-diamino-1,3-diethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2/c1-3-11-6(10)5(9)7(13)12(4-2)8(11)14/h3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSUETCFMBIADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)N(C1=O)CC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404391 | |
| Record name | 5,6-diamino-1,3-diethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethyl-5,6-diaminouracil | |
CAS RN |
52998-22-8 | |
| Record name | 5,6-diamino-1,3-diethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,3-Diethyl-5,6-diaminouracil in the synthesis of Istradefylline?
A: 1,3-Diethyl-5,6-diaminouracil (compound 7 in the paper) serves as a crucial building block in the synthesis of Istradefylline []. It reacts with (E)-3,4-dimethoxy cinnamoyl chloride to form an amide intermediate, which subsequently undergoes cyclization and methylation to yield Istradefylline. The synthesis route highlights the importance of this diaminouracil derivative in constructing the core structure of Istradefylline.
Q2: Can you elaborate on the synthesis of 1,3-Diethyl-5,6-diaminouracil as described in the paper?
A: The paper outlines a synthetic route for 1,3-Diethyl-5,6-diaminouracil starting from N,N'-diethylurea and cyanoacetic acid []. The process involves a condensation reaction followed by cyclization to form a cyclic intermediate. This intermediate then undergoes nitrosation and subsequent reduction to yield the desired 1,3-Diethyl-5,6-diaminouracil. The authors report an overall yield of approximately 54% for this multi-step synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(2R,3R,4S,5R,6S)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15514.png)
